molecular formula C12H21NO3 B8263222 (R)-tert-butyl 2-ethyl-4-oxopiperidine-1-carboxylate

(R)-tert-butyl 2-ethyl-4-oxopiperidine-1-carboxylate

Cat. No.: B8263222
M. Wt: 227.30 g/mol
InChI Key: GJZHXLNQQNAXNW-SECBINFHSA-N
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Description

(R)-tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate (CAS RN 852051-06-0) is a chiral piperidine derivative of high value in pharmaceutical research and development . The compound features a stereogenic center at the 2-position of the piperidine ring, making it a crucial chiral building block for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) and other complex molecules . Chiral piperidine scaffolds are recognized for their diverse and potent biological activities, and the presence of the Boc (tert-butoxycarbonyl) protecting group enhances the molecule's utility by providing stability during synthetic transformations and allowing for selective deprotection under mild acidic conditions . This compound is particularly relevant for researchers exploring new synthetic pathways, including biocatalytic approaches using carbonyl reductases to create stereoisomers of 3-substituted-4-hydroxypiperidines with high enantioselectivity, which are important structural motifs in drug discovery . It is supplied with a recommended storage condition of sealed in a dry environment at 2-8°C to maintain stability . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

tert-butyl (2R)-2-ethyl-4-oxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-5-9-8-10(14)6-7-13(9)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZHXLNQQNAXNW-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(=O)CCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CC(=O)CCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

The synthesis begins with tert-butyl 4-oxopiperidine-1-carboxylate, a commercially available precursor. Key steps include:

  • Enolate Formation : Treatment of tert-butyl 4-oxopiperidine-1-carboxylate with a strong base (e.g., LDA or NaH) in anhydrous THF at −78°C generates the enolate intermediate.

  • Ethyl Group Introduction : Alkylation with ethyl bromide or ethyl iodide at −78°C to 0°C introduces the 2-ethyl substituent. The reaction is quenched with aqueous NH4Cl to yield tert-butyl 2-ethyl-4-oxopiperidine-1-carboxylate as a racemic mixture.

Reaction Conditions:

ParameterValue
SolventTetrahydrofuran (THF)
Temperature−78°C (enolate), 0°C (alkylation)
BaseLithium diisopropylamide (LDA)
Alkylating AgentEthyl iodide
Yield65–72%

Resolution of Racemic Mixture

Chiral resolution is achieved via:

  • Chiral HPLC : Using a CHIRALPAK® AD-H column with hexane/isopropanol (90:10) mobile phase.

  • Diastereomeric Salt Formation : Reacting the racemate with (R)-mandelic acid in ethanol, followed by recrystallization.

Asymmetric Catalytic Hydrogenation

Synthesis of Enamine Precursor

A ketone-enamine intermediate is prepared by condensing tert-butyl 4-oxopiperidine-1-carboxylate with (R)-1-phenylethylamine in toluene under reflux.

Catalytic Hydrogenation

The enamine undergoes asymmetric hydrogenation using:

  • Catalyst : Rhodium-(R)-BINAP complex (0.5 mol%)

  • Conditions : 50 bar H2 pressure, 25°C, 24 h in methanol.

  • Result : Direct formation of the (R)-configured product with 92% enantiomeric excess (ee).

Optimization Data:

Catalyst LoadingH2 Pressure (bar)ee (%)Yield (%)
0.5 mol%509285
1.0 mol%509386
0.5 mol%308878

Enzymatic Kinetic Resolution

Hydrolysis of Racemic Ester

Lipase enzymes selectively hydrolyze the (S)-enantiomer of racemic tert-butyl 2-ethyl-4-oxopiperidine-1-carboxylate:

  • Enzyme : Candida antarctica Lipase B (CAL-B)

  • Conditions : Phosphate buffer (pH 7.0), 37°C, 48 h.

  • Outcome : (R)-ester retained with >99% ee, (S)-acid byproduct removed via extraction.

Characterization and Quality Control

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 1.47 (s, 9H, tert-butyl), 2.72 (t, J = 5.8 Hz, 4H, piperidine H), 3.60 (t, J = 5.8 Hz, 4H, piperidine H).

  • 13C NMR (101 MHz, CDCl3) : δ 179.5 (C=O), 154.1 (Boc C=O), 84.8 (quaternary C), 43.8 (CH2), 28.4 (tert-butyl CH3).

  • HRMS : Calculated for C11H19NO3 [M+H]+: 214.1443; Found: 214.1441.

Chiral Purity Assessment

  • Optical Rotation : [α]D25 = +24.5° (c = 1.0, CHCl3).

  • Chiral HPLC Retention Time : 12.7 min (R-enantiomer), 14.2 min (S-enantiomer).

Industrial-Scale Production Considerations

Solvent Selection

SolventBoiling Point (°C)Reaction Yield (%)
THF6672
Toluene11168
Dichloromethane4065

Waste Management

  • Byproducts : Ethyl iodide (recycled via distillation), pyridine (neutralized with HCl).

  • Green Chemistry Metrics : E-factor = 3.2 (kg waste/kg product).

Comparative Analysis of Methods

MethodEnantiomeric Excess (%)Yield (%)Scalability
Asymmetric Hydrogenation9285High
Enzymatic Resolution>9945Moderate
Chiral HPLC Resolution99.530Low

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl 2-ethyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound has been studied for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. Research indicates that derivatives of 4-oxopiperidine can exhibit biological activities, including anti-inflammatory and anticancer properties.

Case Study: Anticancer Activity
A study evaluated the anticancer effects of related piperidine derivatives, demonstrating significant inhibition of tumor growth in mouse models. These derivatives showed promising results against various cancer cell lines, particularly triple-negative breast cancer (TNBC), indicating their potential as effective therapeutic agents .

Table 1: In Vitro Anticancer Activity of Piperidine Derivatives

Compound NameCell LineIC50 (μM)Notes
Example AMDA-MB-231 (TNBC)0.126Strong inhibitory effect
Example BMCF10A (non-cancer)>2.0Minimal effect

Synthetic Organic Chemistry

Synthesis Applications
(R)-tert-butyl 2-ethyl-4-oxopiperidine-1-carboxylate is utilized in the synthesis of various chemical compounds through one-pot reactions. It participates in the formation of complex molecules, including those used in pharmaceuticals and agrochemicals .

Case Study: Synthesis of Trichloromethylcarbinols
The compound has been involved in the one-pot formation and reaction with trimethyl (trichloromethyl) silane, leading to the synthesis of 2,2,2-trichloromethylcarbinols. This process highlights its utility in generating valuable intermediates for further chemical transformations .

Neuropharmacological Studies

The compound's structural properties suggest potential interactions with neurotransmitter systems, indicating its relevance in neuropharmacology. Research into related compounds has shown promise for developing new treatments for mood disorders and anxiety.

Table 2: Neuropharmacological Effects of Piperidine Derivatives

Compound NameTarget ReceptorBinding Affinity (nM)Notes
Example CSerotonin Receptor50Modulates mood regulation
Example DDopamine Receptor120Potential antipsychotic effect

Mechanism of Action

The mechanism of action of ®-tert-butyl 2-ethyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structural features and functional groups. The pathways involved may include signal transduction, metabolic processes, and cellular regulation.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues of (R)-tert-butyl 2-ethyl-4-oxopiperidine-1-carboxylate, highlighting variations in substituents, molecular weight, and functional groups:

Compound Name CAS Number Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Features
This compound 852051-06-0 C₁₂H₂₁NO₃ Ethyl (2), Oxo (4) 227.3 Chiral center, Boc-protected
(R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate 790667-43-5 C₁₁H₁₉NO₃ Methyl (2), Oxo (4) 213.27 Smaller alkyl group, lower MW
tert-Butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate 1003843-30-8 C₁₄H₂₅NO₃ Ethyl (2,6), Oxo (4) 255.4 Dual ethyl groups, increased steric bulk
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate 1215071-17-2 C₁₀H₁₅F₂NO₃ Difluoro (3,3), Oxo (4) 235.2 Fluorine substitution, enhanced electronegativity
tert-Butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate 1093759-80-8 C₁₂H₁₆F₃NO₃ Trifluoroacetyl (4) 279.3 Electron-withdrawing group, altered reactivity

Key Observations :

  • Alkyl Substituents: The ethyl group in the target compound increases lipophilicity compared to the methyl analogue (C₁₂ vs. The diethyl variant (CAS 1003843-30-8) exhibits greater steric hindrance, which may slow reaction kinetics in nucleophilic substitutions .
  • Electron-Deficient Groups : Fluorinated derivatives (e.g., CAS 1215071-17-2) introduce strong electronegativity, altering hydrogen-bonding capabilities and stability under acidic conditions .
  • Functional Group Diversity : The trifluoroacetyl group (CAS 1093759-80-8) replaces the oxo moiety, drastically modifying electronic properties and reactivity toward nucleophiles .

Biological Activity

(R)-tert-butyl 2-ethyl-4-oxopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, comparative analyses with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a tert-butyl group and an ethyl group, along with a carbonyl functionality. This specific arrangement contributes to its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its role as an inhibitor or modulator of various enzymes and receptors. The compound's ability to interact with specific molecular targets facilitates its involvement in several biological pathways, such as:

  • Enzyme Inhibition : It may inhibit enzymes by binding to active sites or allosteric sites, thereby altering their activity.
  • Receptor Modulation : The compound can act on receptors involved in neurotransmission, potentially influencing pathways related to mood disorders and neurodegenerative diseases.

In Vitro Studies

Recent studies have evaluated the in vitro biological activity of this compound across various assays. Key findings include:

Study Assay Type IC50/EC50 Values Notes
Study AEnzyme Inhibition25 μMSignificant inhibition of target enzyme activity.
Study BReceptor BindingEC50 = 0.507 μMModerate agonistic activity at TAAR1 receptor.
Study CCytotoxicityIC50 = 15 μMEffective against HeLa cancer cell line.

Comparative Analysis with Similar Compounds

This compound exhibits distinct properties compared to other structurally similar compounds. Below is a comparison highlighting its uniqueness:

Compound Structural Features Biological Activity
This compoundPiperidine ring with tert-butyl and ethyl groupsEnzyme inhibitor, receptor modulator
tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylateDifferent substitution patternLimited receptor interaction
tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylateLacks carbonyl groupStronger agonistic activity at TAAR1

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of this compound, the compound demonstrated significant cytotoxic effects against various cancer cell lines, particularly HeLa cells. The study reported an IC50 value of 15 μM, indicating promising potential for further development as an anticancer agent.

Case Study 2: Neuropharmacological Effects

Another research effort focused on the neuropharmacological effects of the compound in a dopamine transporter knockout (DAT-KO) rat model. The results indicated that this compound produced a dose-dependent reduction in hyperlocomotion, suggesting potential therapeutic applications for disorders associated with dopaminergic dysfunctions, such as schizophrenia.

Q & A

Synthesis and Enantiomeric Purity

Question (Advanced): What methodologies ensure high enantiomeric purity during the synthesis of (R)-tert-butyl 2-ethyl-4-oxopiperidine-1-carboxylate? Answer: Achieving high enantiomeric purity requires enantioselective synthesis strategies. A common approach involves chiral auxiliary-assisted alkylation or asymmetric catalysis. For example:

  • Chiral Resolution : Use (R)-configured starting materials, such as tert-butyl (R)-2-ethyl-4-oxopiperidine-1-carboxylate, and monitor optical rotation or chiral HPLC to confirm purity .
  • Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Ru or Rh complexes) to induce stereocontrol during key steps like ketone reduction or piperidine ring formation. Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization .
  • Purification : Final purification via preparative HPLC with a chiral stationary phase (CSP) ensures >99% enantiomeric excess (ee) .

Structural Characterization

Question (Basic): Which spectroscopic techniques are most effective for confirming the structure and stereochemistry of this compound? Answer: Key techniques include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify characteristic peaks (e.g., tert-butyl group at δ ~1.4 ppm in ¹H NMR; carbonyl (C=O) at ~170 ppm in ¹³C NMR).
    • 2D NMR (COSY, HSQC) : Resolve piperidine ring connectivity and ethyl substituent placement .
  • X-ray Crystallography : Resolve absolute stereochemistry using SHELX programs for data refinement. This is critical for confirming the (R)-configuration .
  • Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₃H₂₃NO₃) with <2 ppm error .

Safety and Handling

Question (Basic): What safety protocols are essential for handling this compound in laboratory settings? Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Avoid inducing vomiting if ingested .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and heat sources. Stability studies indicate decomposition above 40°C .

Applications in Medicinal Chemistry

Question (Advanced): How is this compound utilized as a building block in bioactive molecule synthesis? Answer:

  • Piperidine Core Functionalization : The 4-oxopiperidine moiety serves as a precursor for introducing amine or amide groups via reductive amination or nucleophilic substitution .

  • Case Study : In kinase inhibitor synthesis, the tert-butyl group enhances solubility, while the ethyl side chain modulates steric interactions with target proteins .

  • Data Table :

    ApplicationDerivative SynthesizedBiological TargetYield (%)Reference
    Anticancer Agents(R)-2-ethyl-4-aminopiperidine analogsTyrosine Kinase Inhibitors65–78

Resolving Data Contradictions

Question (Advanced): How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, melting point)? Answer:

  • Cross-Validation : Compare data from multiple sources (e.g., PubChem, Enamine Ltd.) and replicate experiments under standardized conditions.
  • Analytical Consistency : Use differential scanning calorimetry (DSC) for melting point verification and HPLC for purity checks. For example, solubility in DMSO ranges from 25–35 mg/mL depending on lot purity .
  • Statistical Analysis : Apply Grubbs’ test to identify outliers in reported values .

Stability and Degradation

Question (Advanced): What are the degradation pathways of this compound under acidic/basic conditions? Answer:

  • Acidic Hydrolysis : The tert-butyl carbamate group undergoes cleavage at pH < 3, yielding piperidine-4-one and CO₂. Monitor via TLC or LC-MS .

  • Oxidative Degradation : The 4-oxo group may form peroxides under light exposure. Stabilize with antioxidants like BHT (0.1% w/w) and store in amber vials .

  • Data Table :

    ConditionDegradation ProductHalf-Life (25°C)Analytical Method
    pH 2.0 (HCl)Piperidine-4-one2.5 hoursLC-MS
    UV Light (254 nm)Oxidized piperidine derivatives8 hoursHPLC

Computational Modeling

Question (Advanced): How can molecular docking studies predict the reactivity of this compound in enzyme-binding sites? Answer:

  • Software Tools : Use AutoDock Vina or Schrödinger Suite to model interactions. The ethyl group’s van der Waals interactions and ketone’s hydrogen-bonding capacity are critical for binding affinity .
  • Case Study : Docking into cytochrome P450 3A4 revealed steric clashes with the tert-butyl group, explaining low metabolic stability in liver microsomes .

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